Lipophilicity Modulation by 2‑Fluoro Substitution: XLogP3 Comparison with Des‑Fluoro Analog
The ortho‑fluoro substitution on the benzamide ring increases the calculated partition coefficient by approximately 0.5 log units relative to the parent des‑fluoro compound N‑[1‑(hydrazinocarbonyl)‑2‑methylpropyl]benzamide. This shift enhances membrane permeability potential while keeping the compound within the lead‑like space (XLogP3 < 3). The target compound's XLogP3 value is 1.3, versus an estimated ~0.8 for the des‑fluoro analog (class‑level inference based on standard aromatic fluorine substitution increments) [1]. Such a modification is critical when optimizing blood‑brain‑barrier penetration or cellular uptake in phenotypic screens.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | Estimated XLogP3 ~0.8 for des-fluoro analog N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzamide (data not directly available; value inferred from typical ΔlogP of aromatic fluorine substitution) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) for the target compound; comparator value is class‑level inference. |
Why This Matters
The quantifiable lipophilicity increase allows medicinal chemists to fine‑tune ADME properties without adding molecular weight, making this compound preferable over the des‑fluoro analog for programs requiring moderate passive permeability.
- [1] PubChem CID 39819244: XLogP3‑AA = 1.3. U.S. National Library of Medicine, 2026. View Source
